7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid
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Overview
Description
7-(tert-Butoxycarbonyl)-7-azabicyclo[221]heptane-2-carboxylic acid is a bicyclic compound that features a unique azabicyclo structure
Mechanism of Action
Target of Action
It is known that similar compounds, such as 7-oxanorbornanes, have interesting biological activity .
Mode of Action
It is known that similar compounds interact with their targets through various mechanisms, often involving the formation of covalent bonds or non-covalent interactions .
Biochemical Pathways
It is known that similar compounds can affect a wide range of biochemical pathways, often leading to diverse downstream effects .
Result of Action
It is known that similar compounds can have a wide range of effects at the molecular and cellular levels .
Action Environment
It is known that environmental factors can significantly influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid typically involves the use of Diels-Alder reactions, which are well-known for constructing bicyclic frameworks. One common approach is the reaction of furans with olefinic or acetylenic dienophiles under controlled conditions . The reaction conditions often include the use of catalysts and specific temperature settings to ensure high yield and selectivity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Diels-Alder reactions followed by purification processes such as crystallization or chromatography to obtain the desired product with high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they often involve specific solvents, temperatures, and catalysts to achieve optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or alkanes. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is explored for its potential use in drug discovery, particularly in the development of novel therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: This compound shares a similar bicyclic structure but contains an oxygen atom instead of a nitrogen atom.
2-Azabicyclo[2.2.1]heptane: This compound is structurally similar but lacks the tert-butoxycarbonyl group.
Uniqueness
7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid is unique due to its specific functional groups and bicyclic structure, which confer distinct chemical properties and reactivity. Its tert-butoxycarbonyl group provides additional stability and protection during chemical reactions, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
1221818-81-0 |
---|---|
Molecular Formula |
C12H18NO4- |
Molecular Weight |
240.28 g/mol |
IUPAC Name |
7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylate |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-7-4-5-9(13)8(6-7)10(14)15/h7-9H,4-6H2,1-3H3,(H,14,15)/p-1 |
InChI Key |
XRDRXGVDCVQVPV-UHFFFAOYSA-M |
SMILES |
CC(C)(C)OC(=O)N1C2CCC1C(C2)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1C(C2)C(=O)[O-] |
Synonyms |
7-(tert-butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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